molecular formula C8H5F2NO B1587112 2,5-Difluoro-4-methoxybenzonitrile CAS No. 1007605-44-8

2,5-Difluoro-4-methoxybenzonitrile

Cat. No. B1587112
M. Wt: 169.13 g/mol
InChI Key: WQQDILMHKBTFNR-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2,5-Difluoro-4-methoxybenzonitrile is 1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.

It is typically stored at room temperature . The compound is in solid form . It has a melting point of 89-93°C and a boiling point of 237°C .

Scientific Research Applications

Synthesis of Novel Materials

2,5-Difluoro-4-methoxybenzonitrile and its derivatives are utilized in the synthesis of novel materials. For instance, fluorinated poly(ether nitrile)s (PEN) derived from pentafluorobenzonitrile show excellent solubilities and thermal stabilities, making them suitable for creating tough transparent films with potential applications in high-performance materials (Kimura et al., 2001).

Advancements in Radiopharmaceuticals

Research has extended into the domain of radiopharmaceuticals, where derivatives like radiofluorinated 4-fluorobenzonitrile oxide are rapidly reacted with alkenes and alkynes for the preparation of low-molecular weight radiopharmaceuticals. This method enables easy labeling of sensitive biopolymers, offering a versatile tool for developing new diagnostic and therapeutic agents (Zlatopolskiy et al., 2012).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Studies have demonstrated that 2-aminobenzene-1,3-dicarbonitriles, which can be synthesized from fluorinated benzonitriles, exhibit excellent corrosion inhibition properties on mild steel in acidic conditions. This research suggests potential for these compounds in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Verma et al., 2015).

Organic Synthesis and Fluorine Chemistry

In organic synthesis, compounds like 2,5-Difluoro-4-methoxybenzonitrile serve as precursors for creating a variety of structurally diverse molecules. For example, they have been used to synthesize substituted 2-amino-4-quinazolinones, showcasing the versatility of fluorinated benzonitriles in constructing complex organic molecules with potential pharmaceutical applications (Fray et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS06 and GHS07 . Precautionary statements associated with the compound include P261, P280, P305, P311, P338, and P351 .

properties

IUPAC Name

2,5-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDILMHKBTFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397061
Record name 2,5-difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methoxybenzonitrile

CAS RN

1007605-44-8
Record name 2,5-difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007605-44-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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